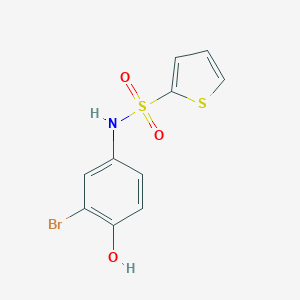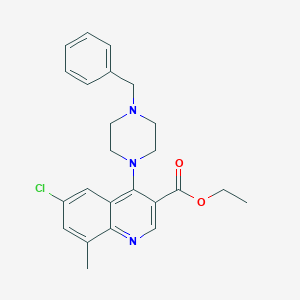
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.
作用机制
The mechanism of action of N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide involves its ability to inhibit specific enzymes. For example, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit interesting biochemical and physiological effects. For example, it has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have antibacterial activity against certain bacteria.
实验室实验的优点和局限性
One advantage of using N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide in lab experiments is its ability to inhibit specific enzymes, which can be useful in studying the role of these enzymes in various diseases. Additionally, its fluorescence properties make it useful as a fluorescent probe in biological imaging studies. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.
未来方向
There are many potential future directions for research involving N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide. One direction is to explore its potential as a drug candidate for various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and other biomolecules. Additionally, its potential as a fluorescent probe in biological imaging studies can be further explored.
合成方法
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide can be synthesized using different methods. One of the most common methods involves the reaction of 3-bromo-4-hydroxybenzenesulfonamide with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a high yield.
科学研究应用
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide has been found to exhibit interesting properties that make it useful in scientific research. This compound has been used in the development of new drugs as a potential inhibitor of enzymes that are involved in various diseases such as cancer, inflammation, and infectious diseases. It has also been used as a fluorescent probe in biological imaging studies due to its fluorescence properties.
属性
分子式 |
C10H8BrNO3S2 |
|---|---|
分子量 |
334.2 g/mol |
IUPAC 名称 |
N-(3-bromo-4-hydroxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8BrNO3S2/c11-8-6-7(3-4-9(8)13)12-17(14,15)10-2-1-5-16-10/h1-6,12-13H |
InChI 键 |
QTQBUEYNRHGFAF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |
规范 SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)


![4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)
